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molecular formula C4H7NO3 B111814 3-Aminooxetane-3-carboxylic acid CAS No. 138650-24-5

3-Aminooxetane-3-carboxylic acid

Cat. No. B111814
M. Wt: 117.1 g/mol
InChI Key: LXRNYRAHXDUNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592426B2

Procedure details

A solution of (9H-fluoren-9-yl)methyl 2,5-dioxopyrrolidin-1-yl carbonate (3.2 g, 9.5 mmol) in dioxane (30 ml) was added to a solution of 3-amino-oxetane-3-carboxylic acid (1.17 g, mmol) and potassium carbonate (2.76 g, 20.0 mmol) in water (30 ml). The light yellow opaque solution was stirred at room temperature for 75 minutes. During that time, a white solid precipitated. The mixture was diluted with water and extracted two times with diethyl ether. The white solid did not dissolve and was kept therefore in the aqueous layer, which was acidified to pH 2 by addition of 1N HCl and extracted three times with EtOAc. The combined EtOAc layers were washed with brine, dried with Na2SO4 and evaporated. The crude title compound was obtained as white solid and was used without further purification.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:17]N1C(=O)CCC1=O)[O:2][CH2:3][CH:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2.[NH2:26][C:27]1([C:31]([OH:33])=[O:32])[CH2:30][O:29][CH2:28]1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O>[CH:15]1[C:16]2[CH:4]([CH2:3][O:2][C:1]([NH:26][C:27]3([C:31]([OH:33])=[O:32])[CH2:30][O:29][CH2:28]3)=[O:17])[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:11]=2[CH:12]=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(OCC1C2=CC=CC=C2C=2C=CC=CC12)(ON1C(CCC1=O)=O)=O
Name
Quantity
1.17 g
Type
reactant
Smiles
NC1(COC1)C(=O)O
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The light yellow opaque solution was stirred at room temperature for 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During that time, a white solid precipitated
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted two times with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The white solid did not dissolve
ADDITION
Type
ADDITION
Details
in the aqueous layer, which was acidified to pH 2 by addition of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The combined EtOAc layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC1(COC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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